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A Novel Class of Ribosome-Targeting Antibacterials
with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the discovery and development of

new classes of antibiotics. Odilorhabdins (ODLs) represent a promising novel class of natural

product antibiotics with a unique mechanism of action and potent activity against a broad

spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide

provides a comprehensive overview of the odilorhabdin class, detailing their discovery,

mechanism of action, spectrum of activity, and preclinical data.

Discovery and Origin
Odilorhabdins are non-ribosomally synthesized peptide antibiotics produced by the bacterium

Xenorhabdus nematophila, a symbiont of soil-dwelling entomopathogenic nematodes.[1][2] The

discovery of odilorhabdins stemmed from a screening of 80 cultured strains of Xenorhabdus for

antimicrobial activity.[1] The initial natural products identified were designated NOSO-95A,

NOSO-95B, and NOSO-95C.[3][4] From these, a medicinal chemistry program led to the

development of the preclinical candidate, NOSO-502.[3][5][6]
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Odilorhabdins are linear cationic peptides. The structures of the natural products NOSO-95A, -

B, and -C, along with the optimized preclinical candidate NOSO-502, are characterized by the

presence of non-proteinogenic amino acids.[4]

Mechanism of Action: A New Binding Site on the
Ribosome
Odilorhabdins exert their bactericidal effect by inhibiting protein synthesis.[3][7] Unlike many

other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal

subunit (30S).[2][3][7] This unique binding pocket does not overlap with the binding sites of

other known antibiotics that target the 30S subunit, such as aminoglycosides, tetracyclines,

and tigecycline.[3]

The binding of odilorhabdins to the ribosome induces miscoding during translation.[7] This

leads to the incorporation of incorrect amino acids, the readthrough of stop codons, and the

production of flawed proteins, ultimately resulting in bacterial cell death.[1] The ability of

odilorhabdins to cause miscoding is a key aspect of their potent bactericidal activity.[1]

Signaling Pathway of Odilorhabdin Action

Bacterial Cell

Odilorhabdin

30S Subunit

 Binds to novel site

70S Ribosome

50S Subunit

Functional Proteins Translation

Flawed Proteins Erroneous Translation

 Induces Miscoding

mRNA

Aminoacyl-tRNA Cell Death

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12404061?utm_src=pdf-body
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02893/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6253058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5039519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6253058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6253058/
https://academic.oup.com/ofid/article/5/suppl_1/S424/5206898
https://academic.oup.com/ofid/article/5/suppl_1/S424/5206898
https://www.benchchem.com/product/b12404061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of action of odilorhabdins in a bacterial cell.

Spectrum of Activity
Odilorhabdins demonstrate a broad spectrum of activity against both Gram-positive and Gram-

negative bacteria.[2] Of particular significance is their potent activity against carbapenem-

resistant Enterobacteriaceae (CRE), a critical threat in healthcare settings.[3]

Table 1: In Vitro Activity of NOSO-502 against
Enterobacteriaceae

Organism MIC Range (µg/mL) MIC90 (µg/mL)

Escherichia coli 1 - 32 2 - 8

Klebsiella pneumoniae 0.5 - 16 2 - 8

Enterobacter cloacae 1 - 4 2 - 8

Citrobacter freundii 1 - 4 2 - 8

Data compiled from multiple sources.[6]

Table 2: In Vitro Activity of Natural Odilorhabdins
Compound Organism MIC (µg/mL)

NOSO-95C
Providencia stuartii ATCC

29914
16

NOSO-95C Proteus mirabilis ATCC 29906 32

NOSO-95C
Morganella morganii DSM

30164
>2048

NOSO-95C
Xenorhabdus nematophila

K102
>2048

Data from a study on odilorhabdin self-resistance.[8]
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The producing organism, Xenorhabdus nematophila, possesses a self-resistance mechanism

to odilorhabdins. This is mediated by an N-acetyltransferase, encoded by the oatA gene

located within the odilorhabdin biosynthetic gene cluster, which inactivates the antibiotic.[4][9]

The potential for the development of clinical resistance to odilorhabdins is an area of ongoing

research.

Preclinical Data
The preclinical candidate NOSO-502 has undergone evaluation in various in vitro and in vivo

models.

Pharmacokinetics
Pharmacokinetic studies of NOSO-502 have been conducted in mice and rats.

Table 3: Pharmacokinetic Parameters of NOSO-502 in
Mice (Subcutaneous Administration)

Dose (mg/kg) Cmax (mg/L) AUC0–∞ (mg·h/L) T1/2 (h)

7.81 1.49 1.94 0.41

31.25 - - -

125 - - -

500 84.6 352 1.1

Data extracted from a study in a murine thigh infection model.[10]

Table 4: Pharmacokinetic Parameters of NOSO-502 in
Rats (Intravenous Administration)

Parameter Value

Half-life (t1/2) 90 min

Plasma Clearance 1.92 L/h/kg

Volume of Distribution (Vd) 0.94 L/kg
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Data from in vitro and in vivo characterization of NOSO-502.[6]

NOSO-502 exhibits low plasma protein binding across multiple species.[6]

Table 5: Plasma Protein Binding of NOSO-502
Species Unbound Fraction (%)

Mouse 19.8

Rat 20.5

Dog 17.6

Human 18.7

Data from in vitro and in vivo characterization of NOSO-502.[6]

Pharmacodynamics and In Vivo Efficacy
The in vivo efficacy of NOSO-502 has been demonstrated in murine infection models. The

pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the 24-

hour free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[10]

Table 6: In Vivo Efficacy of NOSO-502 in a Murine Thigh
Infection Model

Organism Endpoint Mean 24-h fAUC/MIC

E. coli Net Stasis 10.4

K. pneumoniae Net Stasis 4.22

K. pneumoniae 1-log kill 17.7

Data from a study in a neutropenic murine thigh infection model.[10]

In a murine systemic infection model with an ESBL-producing E. coli strain, NOSO-502
demonstrated a 50% effective dose (ED50) of 3.5 mg/kg and achieved 1-, 2-, and 3-log

reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively. In a
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urinary tract infection model with uropathogenic E. coli, a 24 mg/kg dose of NOSO-502 led to

significant reductions in bacterial counts in the urine, bladder, and kidneys.

Experimental Protocols
Determination of Mechanism of Action
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Caption: Experimental workflow for elucidating the mechanism of action of odilorhabdins.
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This assay is used to identify which major macromolecular synthesis pathway (DNA, RNA,

protein, or cell wall) is inhibited by the antibiotic. Bacterial cultures are incubated with the

antibiotic and a specific radiolabeled precursor for each pathway (e.g., [3H]thymidine for DNA,

[3H]uridine for RNA, [3H]leucine for protein). The amount of incorporated radioactivity is

measured over time and compared to an untreated control. A significant reduction in the

incorporation of a specific precursor indicates that its corresponding pathway is the target of

the antibiotic.

Commercially available or custom-prepared E. coli cell-free systems are used to quantify the

direct inhibitory effect of the antibiotic on protein synthesis. A reporter gene (e.g., luciferase or

GFP) under the control of a T7 promoter is added to the system along with varying

concentrations of the antibiotic. The inhibition of reporter protein production is measured, and

the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is

determined.

This technique is employed to map the precise location of ribosome stalling on an mRNA

template caused by an antibiotic. A primer is annealed to the mRNA downstream of the coding

sequence. In the presence of the antibiotic, ribosomes stall at specific codons. Reverse

transcriptase is then used to synthesize cDNA from the primer. The enzyme stops when it

encounters the stalled ribosome, generating a "toe-print" - a truncated cDNA product. The size

of this product, determined by gel electrophoresis, reveals the exact position of the ribosome

on the mRNA.

In Vivo Efficacy Models
This is a standard model for evaluating the in vivo efficacy of antibiotics.

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to

infection).

Infection: A logarithmic-phase culture of the test bacterium (e.g., E. coli or K. pneumoniae) is

injected into the thigh muscles of the mice.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic is

initiated. Different dosing regimens (dose and frequency) are typically evaluated.
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Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized,

and the thighs are aseptically removed and homogenized. The number of colony-forming

units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.

The reduction in bacterial load compared to untreated controls is used to assess efficacy.

This model is used to evaluate the efficacy of an antibiotic in a systemic infection.

Induction of Neutropenia: Similar to the thigh infection model, mice are often rendered

neutropenic.

Infection: A bacterial suspension is administered systemically, for example, via intraperitoneal

injection or intranasal/intratracheal instillation to induce pneumonia leading to sepsis.

Treatment: Antibiotic treatment is initiated at a defined time post-infection.

Assessment: Efficacy is typically measured by survival over a set period (e.g., 7 days) and/or

by determining the bacterial load in the blood and various organs (e.g., lungs, spleen, liver)

at specific time points.

Conclusion
The odilorhabdin class of antibiotics represents a significant advancement in the fight against

antimicrobial resistance. Their novel mechanism of action, targeting a previously unexploited

site on the bacterial ribosome, and their potent activity against difficult-to-treat Gram-negative

pathogens, including CRE, make them a highly promising therapeutic class. The preclinical

data for NOSO-502 are encouraging, demonstrating in vivo efficacy and favorable

pharmacokinetic properties. Further development and clinical evaluation of odilorhabdins are

warranted to fully assess their potential as a new generation of antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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